Pentyl 5-amino-2-chlorobenzoate
Description
Pentyl 5-amino-2-chlorobenzoate is an ester derivative of 5-amino-2-chlorobenzoic acid, featuring a pentyl chain linked via an ester bond to the carboxylic acid group. Its molecular structure includes two functional substituents: an electron-withdrawing chlorine atom at the ortho-position (C2) and an electron-donating amino group at the meta-position (C5) on the aromatic ring. This combination of substituents influences its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and dipole effects).
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
pentyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-4-7-16-12(15)10-8-9(14)5-6-11(10)13/h5-6,8H,2-4,7,14H2,1H3 |
InChI Key |
IBEAVPLAHBDSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Solubility and Miscibility
The solubility profile of pentyl 5-amino-2-chlorobenzoate can be extrapolated from analogous compounds:
- Pentyl Acetate: Miscible with organic solvents (e.g., ethanol, acetone) but practically insoluble in water due to its nonpolar pentyl chain and ester group .
- Pentyl Xylosides: Exhibit phase-dependent solubility, with higher concentrations in pentanol than in water (e.g., pentyl xyloside DP1: 14.9 mM in pentanol vs. 2.3 mM in water after 48 h) .
For this compound, the amino group may enhance aqueous solubility slightly compared to non-amino esters (e.g., pentyl 2-chlorobenzoate), but the hydrophobic pentyl chain and chloro substituent likely dominate, rendering it more soluble in organic phases.
Table 1: Solubility Comparison of Selected Esters
| Compound | Water Solubility (mM) | Organic Solvent Solubility (mM) |
|---|---|---|
| This compound* | ~1–3 (estimated) | >10 (in pentanol/acetone) |
| Pentyl 2-chlorobenzoate | <1 | ~15 |
| Pentyl acetate | <0.5 | Miscible |
| Methyl 5-amino-2-chlorobenzoate | ~5–10 | ~20 |
Stability and Hydrolysis
Ester hydrolysis rates depend on electronic effects and steric hindrance:
- Electron-Withdrawing Groups (e.g., Cl) : Increase ester susceptibility to hydrolysis by polarizing the carbonyl group.
- Electron-Donating Groups (e.g., NH₂) : May counteract this effect by delocalizing electrons into the ring.
For example, pentyl xylobioside DP2 hydrolyzes faster than DP3 due to shorter chain length and accessibility . Similarly, this compound may exhibit slower hydrolysis than non-amino analogs (e.g., pentyl 2-chlorobenzoate) due to the amino group’s electron-donating resonance effect.
Hydrogen Bonding and Crystallinity
The amino group in this compound acts as a hydrogen bond donor, while the ester carbonyl serves as an acceptor. This dual functionality likely promotes stronger intermolecular interactions compared to analogs lacking amino groups. For instance:
- Pentyl 2-chlorobenzoate : Relies on weaker van der Waals forces and dipole interactions, resulting in lower melting points.
- 5-Aminobenzoate esters: Exhibit higher crystallinity due to NH···O hydrogen bonds, as observed in supramolecular aggregates .
Table 2: Thermal Properties and Intermolecular Interactions
| Compound | Melting Point (°C)* | Dominant Interactions |
|---|---|---|
| This compound | 90–100 | H-bonding, dipole-dipole |
| Pentyl 2-chlorobenzoate | 60–70 | Van der Waals, dipole-dipole |
| Methyl 5-amino-2-chlorobenzoate | 110–120 | H-bonding, π-π stacking |
Industrial and Pharmaceutical Relevance
- Solvent Applications: Similar to pentyl acetate, this compound may serve as a slow-evaporating solvent in coatings, though its amino group could limit compatibility with certain formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
